rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis, is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl ring substituted with a difluoromethyl group and a methanesulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis, typically involves the cyclopropanation of suitable alkenes followed by the introduction of the difluoromethyl and methanesulfonyl chloride groups. One common method involves the reaction of a cyclopropyl precursor with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequently, the methanesulfonyl chloride group is introduced through sulfonylation reactions using methanesulfonyl chloride and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the desired cis isomer in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis, undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles, leading to the formation of sulfonamide or sulfone derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the difluoromethyl group.
Addition Reactions: The cyclopropyl ring can participate in addition reactions with electrophiles or nucleophiles, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of bases like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include sulfonamides, sulfones, sulfoxides, and various cyclopropyl derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis, involves its interaction with molecular targets through its reactive functional groups. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The difluoromethyl group can participate in hydrogen bonding and other interactions that influence the compound’s binding affinity and specificity.
Properties
Molecular Formula |
C5H7ClF2O2S |
---|---|
Molecular Weight |
204.62 g/mol |
IUPAC Name |
[2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClF2O2S/c6-11(9,10)2-3-1-4(3)5(7)8/h3-5H,1-2H2 |
InChI Key |
WGAIHMKNANPNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.